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molecular formula C8H10BrN3 B177148 N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide CAS No. 138240-34-3

N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide

Cat. No. B177148
M. Wt: 228.09 g/mol
InChI Key: KLPIAUFTPZZJFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07157490B2

Procedure details

To a stirred solution of 5-bromo-2-aminopyridine (3.0 g, 17.3 mmol) in N,N-dimethylformamide (6 mL) was added N,N-dimethylformamide dimethyl acetal (5.37 g, 45.0 mmol). The reaction mixture was heated to 130° C. overnight. After cooling to room temperature, the volatiles were removed under reduced pressure to afford the desired product as a brown oil. LC/MS 227.8 (M+1)
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.37 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.CO[CH:11](OC)[N:12]([CH3:14])[CH3:13]>CN(C)C=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]=[CH:11][N:12]([CH3:14])[CH3:13])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)N
Name
Quantity
5.37 g
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the volatiles were removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)N=CN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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